4-Nitrobenzonitrile, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic compound with the molecular formula C₇H₄N₂O₂. It features a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a benzene ring, making it a significant compound in organic chemistry. Its structure consists of a benzene ring substituted at the para position by both a nitro group and a cyano group, which contributes to its chemical reactivity and potential applications in various fields.
4-Nitrobenzonitrile is considered a hazardous material. It is:
4-Nitrobenzonitrile exhibits various biological activities, primarily linked to its role as a radiosensitizer in cancer treatment. Studies indicate that it can interact with radical species generated during radiotherapy, potentially enhancing the efficacy of radiation treatments by facilitating oxidative damage to cancer cells. The compound's ability to form stable radical intermediates suggests potential applications in therapeutic contexts where radical chemistry is advantageous .
Several methods exist for synthesizing 4-nitrobenzonitrile:
4-Nitrobenzonitrile is utilized in various applications:
Interaction studies involving 4-nitrobenzonitrile focus on its reactivity with various radical species and nucleophiles. These studies reveal insights into its potential as a radiosensitizer and its behavior in complex chemical environments. For example, research on its reactions with α-dialkoxyalkyl radicals has shown that it can lead to significant fragmentation products under certain conditions, indicating its role in radical-mediated processes .
4-Nitrobenzonitrile shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure | Key Differences |
---|---|---|
Benzonitrile | C₇H₅N | Lacks nitro group; less reactive than 4-nitrobenzonitrile. |
p-Nitrotoluene | C₇H₇N₂O₂ | Contains a methyl group instead of a nitrile; different reactivity profile. |
3-Nitrobenzonitrile | C₇H₄N₂O₂ | Nitro group at meta position; distinct electronic effects on reactivity. |
4-Aminobenzonitrile | C₇H₈N₂ | Amino group instead of nitro; different biological activities and applications. |
The uniqueness of 4-nitrobenzonitrile lies in its combination of both nitro and nitrile functionalities, which enhances its reactivity and applicability in various chemical processes compared to similar compounds.
4-Nitrobenzonitrile crystallizes in the monoclinic Sohncke space group P2₁, with two molecules per unit cell. X-ray diffraction studies reveal a planar benzene ring with nitro and nitrile groups at 180° relative positions. Key structural features include:
Parameter | Value |
---|---|
C-N (nitro group) bond length | 1.4697(19) Å |
C≡N (nitrile) bond length | 1.141(2) Å |
Dihedral angle (NO₂/benzene) | 10.3°–11.22° |
Interplanar π-stacking distance | 3.3700(9) Å |
The nitro group exhibits a slight tilt (11.22°) relative to the benzene plane, a conformation stabilized by crystal packing forces. The nitrile group remains linear, with a bond length consistent with triple-bond character. Comparative analysis with 3-nitrobenzonitrile shows similar tilting but distinct stacking patterns due to positional isomerism.
The electronic structure of 4-nitrobenzonitrile is dominated by the strong electron-withdrawing effects of the nitro and nitrile groups. Hammett substituent constants (σₚ = 0.78 for -NO₂; σₚ = 0.66 for -CN) indicate significant para-directing and deactivating behavior. Resonance structures delocalize electron density from the benzene ring into the nitro and nitrile groups, as shown below:
$$
\text{Resonance contribution: } \text{Ar-NO}2 \leftrightarrow \text{Ar}^+-\text{NO}2^- \quad \text{and} \quad \text{Ar-C≡N} \leftrightarrow \text{Ar}^+-\text{C≡N}^-
$$
Density functional theory (DFT) calculations confirm a polarized electron distribution, with partial positive charges on the aromatic carbons adjacent to substituents. This polarization enhances reactivity toward nucleophilic aromatic substitution and cycloaddition reactions.
4-Nitrobenzonitrile differs structurally and electronically from its isomers and related nitroaromatics:
Property | 4-Nitrobenzonitrile | 3-Nitrobenzonitrile | Nitrobenzene |
---|---|---|---|
Melting point | 144–147°C | 132–135°C | 5.7°C |
Solubility in methanol | 1.65 g/L | 2.10 g/L | Miscible |
Hammett σₚ | 1.45 (combined) | 1.39 | 0.78 (nitro only) |
The para-substitution pattern in 4-nitrobenzonitrile minimizes steric hindrance, enabling efficient π-stacking interactions absent in ortho-substituted analogs. Its reduced basicity compared to nitroanilines (e.g., p-nitroaniline) stems from the absence of electron-donating amino groups.
Deuterated 4-nitrobenzonitrile (C₇D₄N₂O₂) is synthesized via halogenation-dehalogenation sequences using deuterated reagents:
Synthesis pathway:
$$
\text{C}6\text{D}4\text{NH}2 \xrightarrow{\text{NaNO}2, \text{DCl}} \text{C}6\text{D}4\text{N}2^+ \xrightarrow{\text{CuCN}} \text{C}6\text{D}4\text{CN} \xrightarrow{\text{HNO}3} \text{C}6\text{D}4\text{NO}_2\text{CN}
$$
Key applications:
Isotopic enrichment (>99% D) ensures minimal kinetic isotope effects, preserving reaction mechanisms.
Method | Reagents | Conditions | Yield (%) | Advantages/Disadvantages |
---|---|---|---|---|
Nitration of benzonitrile | HNO₃/H₂SO₄, benzonitrile | 0-50°C, 2-4 hours | 70-85 | Simple process; Harsh conditions; Multiple isomers possible |
Cyanation of nitrobenzene | CuCN, nitrobenzene | 140-170°C, 2-6 hours | 43-73 | Direct method; High temperature; Toxic reagents |
Nitration of benzaldehyde followed by conversion to nitrile | HNO₃/H₂SO₄, benzaldehyde, NH₂OH·HCl | Nitration: 0-50°C; Conversion: 100-150°C | 75-90 | High yield; Multiple steps; Good regioselectivity |
Nitration of benzoic acid followed by conversion to nitrile | HNO₃/H₂SO₄, benzoic acid, SOCl₂, NH₃ | Multiple steps, varying conditions | 60-75 | Versatile starting material; Multiple steps; Lower overall yield |
Recent advancements in these classical routes have focused on improving regioselectivity and developing milder reaction conditions [9]. For instance, the use of alternative cyanide sources such as potassium ferrocyanide (K4[Fe(CN)6]) has been explored to address safety concerns associated with traditional cyanide reagents [9]. Additionally, palladium-catalyzed cyanation methods have emerged as valuable alternatives, offering milder conditions and broader substrate compatibility [9].
The mechanism of 4-nitrobenzonitrile synthesis from 4-nitrobenzaldehyde involves initial oxime formation followed by dehydration [18]. This process can be catalyzed by various agents, including nano-TiCl4·SiO2 in dimethylformamide under reflux conditions, achieving yields of 85-92% [18]. Alternative one-pot processes using ammonium acetate and sodium chlorite have also been developed, providing direct conversion without isolating intermediates [31].
Catalytic ammoxidation of p-Nitrotoluene represents an eco-friendly and economical synthetic route to 4-Nitrobenzonitrile [4]. This process involves the simultaneous oxidation and amination of the methyl group in p-Nitrotoluene to form a nitrile functionality, utilizing ammonia and oxygen in the presence of suitable catalysts [5].
The vapor phase ammoxidation process typically employs vanadium-based catalysts, with V2O5/TiO2 (anatase) demonstrating particularly promising performance [4]. This catalyst system has shown the ability to convert p-Nitrotoluene to 4-Nitrobenzonitrile with a selectivity of 62% at 27% conversion under optimized conditions [15]. The reaction is generally conducted in the gas phase at temperatures around 623K with gas hourly space velocities (GHSV) between 2500-2900 h⁻¹ [15].
Bulk vanadium phosphate (VPO) catalysts have also been investigated for this transformation, with a catalyst having a P/V ratio of 1.2 achieving a maximum 4-Nitrobenzonitrile selectivity of 77% at 13% conversion with an excellent carbon balance of 100% [4]. The performance of these catalysts is significantly influenced by their composition, with the P/V ratio playing a crucial role in determining activity and selectivity [5].
Table 2: Catalytic Ammoxidation of p-Nitrotoluene to 4-Nitrobenzonitrile
Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Key Features |
---|---|---|---|---|
V₂O₅/TiO₂ (anatase) | Gas phase, 623K, GHSV 2500-2900 h⁻¹ | 27 | 62 | Good catalytic performance; Eco-friendly |
Bulk VPO (P/V ratio 1.2) | Gas phase, 603K, GHSV 2290-2985 h⁻¹ | 13 | 77 | Maximum nitrile selectivity; High carbon balance (100%) |
Supported VPO catalysts | Gas phase, 563-603K | 12-47 | 24-50 | Variable performance based on support |
V₂O₅ on various supports | Gas phase, 550-650K | 15-30 | 40-60 | Dependent on support material properties |
The mechanism of catalytic ammoxidation involves several key steps occurring on the catalyst surface [30]. Initially, p-Nitrotoluene adsorbs onto V5+-O2- surface sites [10]. This is followed by C-H bond activation of the methyl group by V5+=O species, which abstract hydrogen from the methyl group [10]. Subsequently, ammonia coordinates to V4+ centers and inserts into the activated methyl group [30]. The intermediate then undergoes oxidation to form the C≡N triple bond, with oxygen reoxidizing V4+ to V5+ and removing hydrogen atoms as water [10]. Finally, 4-Nitrobenzonitrile desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles [30].
Table 3: Mechanism of Catalytic Ammoxidation of p-Nitrotoluene
Step | Process | Active Species/Conditions | Key Factors |
---|---|---|---|
1. Adsorption | p-Nitrotoluene adsorbs on catalyst surface | V5+-O2- surface sites | Surface area, V loading, support interaction |
2. C-H Activation | Methyl C-H bond activation by V5+ species | V5+=O species abstract H from methyl group | V5+/V4+ ratio, redox properties |
3. Nitrogen Insertion | NH₃ insertion into activated methyl group | NH₃ coordination to V4+ and insertion | NH₃ partial pressure, temperature |
4. Oxidation | Oxidation of intermediate to form C≡N triple bond | O₂ reoxidizes V4+ to V5+, removes H atoms as H₂O | O₂ partial pressure, catalyst redox potential |
5. Desorption | Release of 4-nitrobenzonitrile from catalyst surface | Regenerated V5+-O2- sites | Temperature, product desorption rate |
The presence of the strongly deactivating nitro group on the aromatic ring significantly affects the reactivity in the ammoxidation process [15]. This electronic effect is responsible for the generally lower activities and selectivities observed compared to the ammoxidation of unsubstituted toluene [15]. However, at lower conversion rates, high nitrile selectivity can be achieved, indicating the potential for process optimization [15].
Research has shown that thermal decomposition of p-Nitrotoluene occurs at temperatures above 623K, necessitating careful temperature control during the ammoxidation process [4]. Consequently, catalytic runs are typically restricted to temperatures of 623K and below to prevent substrate degradation [15]. The development of more efficient catalysts that can operate at lower temperatures while maintaining high selectivity remains an active area of research in this field [5].
Recent advances in photochemical synthesis have opened new avenues for the preparation of 4-Nitrobenzonitrile under milder and more sustainable conditions [8]. These approaches leverage the power of light to facilitate chemical transformations, often in the presence of photocatalysts that can harness photon energy to drive otherwise challenging reactions [13].
One notable photochemical approach involves the photoinduced reductive [4+2] cycloaddition of nitroarenes [13]. This method begins with the photoinduced reduction of nitroarenes, including 4-nitrobenzene derivatives, to generate nitrosoarene intermediates through hydrogen atom abstraction [13]. The key to success in this approach is the use of N-heterocyclic carbene (NHC) borane, which promotes efficient hydrogen atom abstraction under mild conditions [13]. This method demonstrates high functional group tolerance and enables late-stage functionalization of complex molecules [13].
Another innovative photochemical strategy employs 4CzIPN (1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene) as a metal-free photocatalyst for sustainable organic synthesis [8]. This catalyst has emerged as a key player in photochemical transformations due to its unique design, which enables high photoluminescence quantum yield, thermally activated delayed fluorescence, and long excited state lifetime [8]. The 4CzIPN-mediated functionalization can be applied to various substrates, facilitating diverse reactions such as C–C and C–X bond formation under mild reaction conditions [8].
Table 4: Modern Photochemical Synthesis Approaches for 4-Nitrobenzonitrile
Photochemical Method | Photocatalyst/Conditions | Substrate Scope | Advantages |
---|---|---|---|
Photoinduced reductive [4+2] cycloaddition | N-heterocyclic carbene (NHC) borane, visible light | Various nitroarenes including 4-nitrobenzene derivatives | Metal-free, mild conditions, high functional group tolerance |
Photocatalytic cyanation with CO₂/NH₃ | 4CzIPN, visible light, CO₂/NH₃ source | Aryl halides, phenol derivatives | Cyanide-free, sustainable carbon source |
Visible light-mediated cyanation | Organic photocatalysts, blue LED | Aryl thioethers, benzyl ammonium salts | Room temperature, broad substrate scope |
Photocatalytic C-H cyanation | Metal-free photocatalysts, ambient conditions | C-H bonds adjacent to nitrogen | Direct C-H functionalization, mild conditions |
Photocatalytic cyanation using carbon dioxide and ammonia as a cyanide source represents another sustainable approach [16]. This method provides a cyanide-free route to nitriles, addressing safety concerns associated with traditional cyanide reagents [16]. The reaction proceeds through a nickel-catalyzed process, where CO2 and NH3 serve as the source of the cyano group [16]. This versatile protocol enables the straightforward synthesis of various benzylic nitriles, including those derived from nitro-substituted precursors, in moderate to good yields [16].
Visible light-mediated cyanation of aryl thioethers has also been developed as an efficient route to functionalized aryl nitriles [20]. This nickel-catalyzed process utilizes zinc cyanide as a cyanide source and demonstrates great efficiency toward many aryl sulfides with high functional group tolerance [20]. The reaction is scalable and user-friendly due to the lower toxicity of zinc cyanide compared to other metallic cyanide sources [20].
The development of photocatalytic C-H cyanation methods further expands the synthetic toolkit for preparing nitrile compounds [8]. These approaches enable direct functionalization of C-H bonds under mild conditions, offering atom-economical routes to complex nitrile-containing structures [16]. Metal-free photocatalysts have shown particular promise in this area, allowing for environmentally benign synthesis protocols that operate under ambient conditions [8].
These modern photochemical approaches represent significant advancements in the synthesis of 4-Nitrobenzonitrile and related compounds, offering milder reaction conditions, improved functional group tolerance, and enhanced sustainability compared to classical methods [13]. The continued development of novel photocatalysts and reaction protocols is expected to further expand the scope and efficiency of these transformations [8].
The industrial-scale production of 4-Nitrobenzonitrile employs various methodologies optimized for efficiency, cost-effectiveness, and environmental sustainability [22]. These processes must balance factors such as raw material availability, energy consumption, waste management, and product purity to ensure economic viability while meeting regulatory requirements [23].
Continuous flow nitration-cyanation represents one of the primary industrial approaches for large-scale 4-Nitrobenzonitrile production [22]. This method offers several advantages over batch processes, including improved heat transfer, enhanced safety profiles, and more consistent product quality [24]. By adopting continuous flow reactors, manufacturers can reduce thermal gradients during the nitration step, achieving yields of up to 95% while minimizing the formation of unwanted by-products [24].
The catalytic ammoxidation process has also been implemented at industrial scale, particularly for medium-volume production in the range of 100-1000 tons per year [24]. This approach aligns with green chemistry principles by utilizing ammonia and oxygen as reagents, generating water as the primary by-product [15]. Key process parameters include catalyst composition, gas flow rates, and precise temperature control throughout the reaction system [15]. The recovery and regeneration of the catalyst represent important economic and environmental considerations in this process [24].
Table 5: Industrial-Scale Production Processes for 4-Nitrobenzonitrile
Production Method | Scale | Key Process Parameters | Economic/Environmental Considerations |
---|---|---|---|
Continuous flow nitration-cyanation | Large (>1000 tons/year) | Temperature control, residence time, nitrating agent concentration | High efficiency, waste management challenges |
Catalytic ammoxidation process | Medium (100-1000 tons/year) | Catalyst composition, gas flow rates, temperature profile | Eco-friendly, catalyst recovery important |
Multi-step batch process | Medium (100-500 tons/year) | Reaction time, purification steps, solvent recovery | Higher labor costs, flexible production |
Integrated nitration-cyanation process | Large (>500 tons/year) | Integrated process control, continuous monitoring | Lower waste generation, higher capital investment |
Multi-step batch processes continue to play a role in 4-Nitrobenzonitrile production, particularly for medium-scale operations requiring flexibility in production schedules [23]. These processes typically involve separate nitration and cyanation steps, with intermediate purification stages to ensure high product quality [24]. While batch processes generally incur higher labor costs compared to continuous methods, they offer advantages in terms of production flexibility and lower initial capital investment [23].
Integrated nitration-cyanation processes represent an advanced approach to 4-Nitrobenzonitrile manufacturing, combining multiple reaction steps within a unified production system [24]. These processes feature sophisticated control systems for continuous monitoring and adjustment of reaction parameters, enabling optimization of yield and selectivity while minimizing waste generation [22]. Although such integrated systems typically require higher capital investment, they often deliver superior long-term economic performance through reduced operating costs and improved resource efficiency [24].
The global 4-Nitrobenzonitrile market has shown impressive growth in recent years, with projections indicating continued expansion [22]. Market analysis suggests a compound annual growth rate of approximately 7.5% from 2026 to 2033, with the market value expected to increase from USD 150 million in 2024 to USD 250 million by 2033 [24]. This growth is primarily driven by increasing demand in the pharmaceutical and agrochemical sectors, where 4-Nitrobenzonitrile serves as a valuable intermediate in the synthesis of various active compounds [14].
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